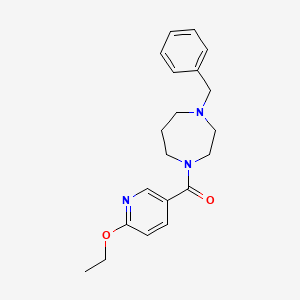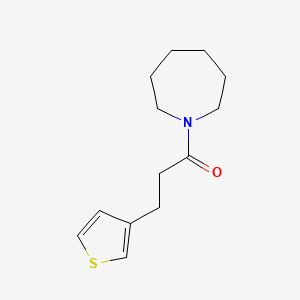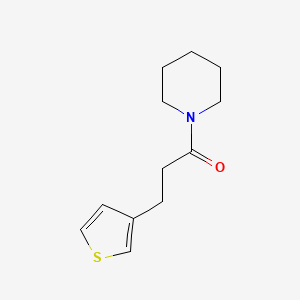![molecular formula C16H22N2O2 B7500974 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one, also known as ATMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. ATMP is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters such as norepinephrine and acetylcholine. The exact mechanism of action of 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high degree of selectivity for dopamine and serotonin receptors. However, there are also limitations to using 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one in lab experiments. Its pharmacokinetic properties are not well understood, and it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been shown to have antidepressant and anxiolytic effects, and further research could lead to the development of new treatments for these disorders. Finally, there is also interest in exploring the pharmacokinetics and pharmacodynamics of 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one in more detail, in order to better understand its potential applications and limitations.
Synthesemethoden
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one can be synthesized through a multistep process that involves the reaction of 3-acetyl-2,4,6-trimethylbenzene with piperazine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has been studied for its potential applications in the field of medicine. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. 4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-7-11(2)16(13(4)19)12(3)14(10)8-18-6-5-17-15(20)9-18/h7H,5-6,8-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNVKMAFJEEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2CCNC(=O)C2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)




